Methyl 4-amino-3-chloro-2-fluorobenzoate
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Overview
Description
Methyl 4-amino-3-chloro-2-fluorobenzoate is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-3-chloro-2-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-amino-3-chloro-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The use of automated systems for temperature and pressure control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-chloro-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include derivatives with different substituents replacing the chloro or fluoro groups.
Oxidation: The major product is 4-nitro-3-chloro-2-fluorobenzoate.
Reduction: The major product is 4-amino-3-chloro-2-fluorobenzyl alcohol.
Scientific Research Applications
Methyl 4-amino-3-chloro-2-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-chloro-2-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: Contains a fluorine atom but lacks the amino and chloro groups.
Methyl 2-amino-4-chloro-5-fluorobenzoate: Similar structure with different positions of the amino and chloro groups.
Methyl 5-amino-2-chloro-4-fluorobenzoate: Another isomer with different functional group positions.
Uniqueness
Methyl 4-amino-3-chloro-2-fluorobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C8H7ClFNO2 |
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Molecular Weight |
203.60 g/mol |
IUPAC Name |
methyl 4-amino-3-chloro-2-fluorobenzoate |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-3-5(11)6(9)7(4)10/h2-3H,11H2,1H3 |
InChI Key |
BTODBWOFRFSXNT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)N)Cl)F |
Origin of Product |
United States |
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